2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 354547-58-3
VCID: VC2151297
InChI: InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
SMILES: CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34 g/mol

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester

CAS No.: 354547-58-3

Cat. No.: VC2151297

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester - 354547-58-3

Specification

CAS No. 354547-58-3
Molecular Formula C13H17NO5S
Molecular Weight 299.34 g/mol
IUPAC Name 4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
Standard InChI Key KOXJDCWMAGXWNX-UHFFFAOYSA-N
SMILES CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C
Canonical SMILES CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C

Introduction

Chemical Structure and Properties

Structural Features

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester features a thiophene ring as its core structure. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, known for their aromaticity and stability. This particular thiophene derivative possesses multiple substituents that contribute to its complex structure and reactivity profile. The compound contains an ethyl group at position 4 and a methyl group at position 5 of the thiophene ring, while positions 2 and 3 bear more complex functional groups – a 3-carboxy-propionylamino group and a methyl ester of carboxylic acid, respectively.

Nomenclature and Identification

The compound is formally identified by its systematic IUPAC name: 4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid. This reflects its complex structure with multiple functional groups attached to the thiophene core. The compound is registered with CAS number 354547-58-3, which serves as a unique identifier in chemical databases and literature.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester typically involves a multi-step organic synthetic procedure. The general approach begins with the formation of the thiophene core structure, followed by strategic functionalization to introduce the various substituent groups.

One common synthetic pathway begins with the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur to form the substituted thiophene ring. Following this initial ring formation, subsequent reactions are performed to introduce the ethyl and methyl groups at positions 4 and 5, respectively.

Key Reaction Steps

The synthesis can be broken down into several key reaction steps:

  • Thiophene Ring Formation: The Gewald reaction or similar thiophene-forming reactions establish the heterocyclic core structure.

  • Introduction of Alkyl Groups: Alkylation reactions using appropriate alkyl halides (ethyl and methyl halides) in the presence of strong bases such as sodium hydride facilitate the introduction of the ethyl and methyl groups at the desired positions on the thiophene ring.

  • Esterification: Carboxylic acid group at position 3 undergoes esterification using methanol and a strong acid catalyst (typically sulfuric acid) to form the methyl ester functionality.

  • Amidation: The final key step involves amidation of the compound at position 2 with 3-carboxy-propionyl chloride in the presence of a base such as triethylamine to yield the target compound with the 3-carboxy-propionylamino group.

Industrial Production Considerations

For larger-scale production of this compound, the synthetic approach would need to be optimized for efficiency and yield. Industrial methods would likely employ continuous flow reactors to enhance reaction efficiency and yield while minimizing waste and improving safety profiles. Parameters such as temperature, pressure, catalyst concentration, and reaction time would need careful optimization to maximize production efficiency while maintaining product purity.

Chemical Reactivity

Types of Reactions

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester can participate in various chemical reactions due to its multiple functional groups. The major reaction types include:

Oxidation Reactions: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives. This changes the electronic properties of the ring and can affect the reactivity of the entire molecule.

Reduction Reactions: The ester and amide groups present in the molecule can be reduced to the corresponding alcohols and amines using appropriate reducing agents. This transformation can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization and derivatization of the molecule.

Common Reagents and Conditions

The reactivity of this compound with various reagents is summarized below:

Reaction TypeCommon ReagentsConditionsProducts
OxidationHydrogen peroxide, m-CPBARoom temperature to mild heatingSulfoxides and sulfones
ReductionLiAlH₄, NaBH₄Low temperature, anhydrous conditionsAlcohols and amines
Electrophilic SubstitutionBromine, chlorinating agentsMild conditions, catalystsHalogenated thiophenes

Reaction Mechanisms

The reactions of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester follow well-established organic chemistry mechanisms. For example, the oxidation of the thiophene sulfur typically proceeds through nucleophilic attack of the sulfur atom on the oxidizing agent, forming a charged intermediate that subsequently rearranges to give the oxidized product. Similarly, reduction of the ester and amide groups typically involves nucleophilic attack on the carbonyl carbon, followed by protonation and further transformation to yield the reduced functional groups.

Research Applications

Applications in Chemistry

In the field of chemistry, 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups provide multiple sites for further chemical modifications, making it a versatile intermediate in organic synthesis. The compound's thiophene core can also participate in various coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of larger molecular architectures for advanced materials and studies.

Applications in Biology

In biological research, this thiophene derivative can be utilized to study the interactions between small molecules and biological macromolecules. The presence of multiple functional groups allows for specific binding interactions with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These properties make the compound potentially useful as a probe for studying various biological processes and pathways.

Applications in Medicine

From a medicinal chemistry perspective, 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester represents a structural scaffold with potential pharmaceutical applications. Thiophene-containing compounds have historically shown diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound could be leveraged for developing new drug candidates targeting specific enzymes or receptors.

Industrial Applications

In industrial contexts, this compound and its derivatives might find applications in the development of advanced materials such as conductive polymers or organic semiconductors. The electronic properties of the thiophene ring, particularly its aromaticity and ability to participate in extended conjugated systems, make it valuable for applications in electronic devices and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester in biological systems would depend on its specific application context. Generally, it may interact with biological targets through multiple mechanisms:

  • Hydrogen Bonding Interactions: The amide and carboxylic acid groups can form hydrogen bonds with amino acid residues in protein binding sites, stabilizing molecule-protein complexes.

  • Hydrophobic Interactions: The thiophene ring and alkyl substituents (ethyl and methyl groups) can engage in hydrophobic interactions with nonpolar regions of proteins.

  • π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) in protein binding pockets.

  • Covalent Binding: Under certain conditions, the reactive functional groups might form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition or modification of enzyme activity.

Comparative Analysis

Comparison with Similar Compounds

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester belongs to a larger family of thiophene derivatives with varying substitution patterns. Comparing this compound with similar molecules helps to understand structure-activity relationships and the impact of structural modifications on chemical and biological properties.

CompoundKey Structural DifferencesNotable Properties
2-Amino-4-ethyl-5-methyl-thiophene-3-carboxylic acid ethyl esterContains amino group instead of 3-carboxy-propionylamino; ethyl ester instead of methyl esterLikely different solubility and hydrogen bonding capability
2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl esterContains phenyl group; different substitution patternDifferent electronic properties and potential biological activity
2-(3-Carboxy-propionylamino)-4-methyl-5-ethyl-thiophene-3-carboxylic acidReversed positions of methyl and ethyl groups; acid instead of esterAltered physical properties and reaction profile

Structure-Activity Relationships

The specific arrangement of functional groups in 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester contributes to its unique properties and potential applications. The positioning of the ethyl and methyl groups affects the electronic distribution within the thiophene ring, while the carboxylic acid, ester, and amide functionalities provide sites for specific interactions with other molecules.

Future Research Directions

Research on 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester and related compounds could expand in several directions:

  • Structural Modifications: Systematic modifications of the substituents could lead to derivatives with enhanced properties for specific applications.

  • Biological Activity Screening: Comprehensive screening of this compound and its derivatives against various biological targets could uncover new therapeutic applications.

  • Materials Science Applications: Exploration of the compound's potential in the development of advanced materials, particularly in the field of organic electronics.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes for preparing this compound and related thiophene derivatives.

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